Furaneol 4-glucoside

Vue d'ensemble

Description

Furaneol 4-glucoside is a glycosidically bound form of furaneol, an important aroma compound found in fruits like pineapple and strawberry, and is known for contributing to the strawberry-like note in some wines. It is a significant aroma precursor in wine, as furaneol is released from it during alcoholic fermentation .

Synthesis Analysis

The synthesis of furaneol glucoside involves the enzymatic activity of a glucosyltransferase. In the case of the grapevine cultivar Muscat Bailey A, a specific glucosyltransferase gene (UGT85K14) has been identified, which is responsible for the glucosylation of furaneol. This enzyme transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol, forming furaneol glucoside . Additionally, an enzyme that catalyzes the synthesis of a similar compound, β-furfuryl-β-glucoside, using β-furfuryl alcohol and UDP-glucose as substrates, has been partially characterized .

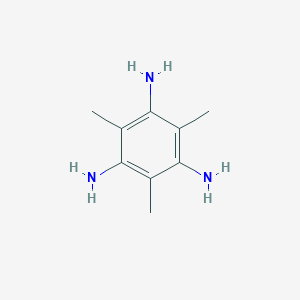

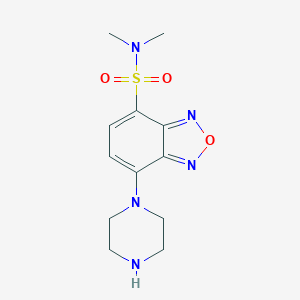

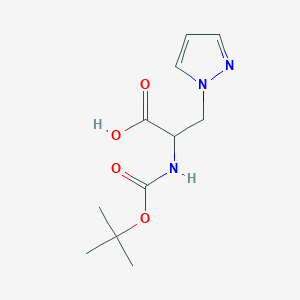

Molecular Structure Analysis

While the exact molecular structure of furaneol 4-glucoside is not detailed in the provided papers, it can be inferred that it consists of the furaneol molecule bound to a glucose unit. Furaneol itself is a furanone derivative, specifically 2,5-dimethyl-4-hydroxy-3(2H)-furanone . The glucosidic linkage is likely at the hydroxy group of furaneol, as indicated by the enzymatic activity of UGT85K14 .

Chemical Reactions Analysis

Furaneol glucoside can undergo hydrolysis, releasing furaneol. This reaction is particularly relevant in the context of winemaking, where the hydrolysis occurs during alcoholic fermentation . The stability of furaneol glucoside in aqueous solutions varies with pH, and it has been found to be relatively stable compared to other derivatives like its methoxy derivative and malonylated glycoside .

Physical and Chemical Properties Analysis

The physical and chemical properties of furaneol glucoside are not explicitly discussed in the provided papers. However, the stability of furaneol glucoside and its derivatives has been studied, showing that it is relatively stable in aqueous buffer solutions across a range of pH values. The stability of these compounds is crucial for their role as aroma precursors in food and beverages .

Applications De Recherche Scientifique

Aroma Precursor in Wines and Fruits

Furaneol 4-glucoside is recognized as a significant 'aroma precursor of wine' because furaneol is liberated from it during alcoholic fermentation. This compound contributes to the strawberry-like note in some wines and is found in fruits like pineapple and strawberry. It has been isolated from hybrid grapevine cultivars like Muscat Bailey A (Sasaki et al., 2015). Also, furaneol glucopyranoside, a precursor of strawberry-like aroma furaneol, was identified in Muscat Bailey A (Sasaki et al., 2015).

Role in Food Quality and Flavor

Furaneol 4-glucoside contributes to the caramel-like flavor in food, affecting its quality. In traditional Chinese wine, Msalais, high furaneol content is associated with its strong caramel odor, with furaneol formed throughout the entire winemaking process, including fermentation and storage (Zhu et al., 2019).

Antimicrobial Effects

Furaneol displays antimicrobial activities against various human pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi, without hemolytic activity on human erythrocyte cells. It has been suggested as a potential therapeutic agent due to its broad spectrum of antimicrobial activity (Sung et al., 2006).

Analytical Detection and Biosensor Development

Furaneol 4-glucoside can be detected using various analytical techniques. For instance, an aptamer binding to furaneol was isolated for its detection, important in the food science and processing industry (Komarova et al., 2018). Furthermore, an electrochemical biosensor for rapid detection of furaneol has been developed, demonstrating the potential for application in the food industry (Douaki et al., 2020).

Stability and Synthesis

Studies on the stability of furaneol derivatives in different pH conditions have been conducted to understand its behavior in various food matrices. This research contributes to the understanding of how furaneol and its derivatives behave during food processing and storage (Roscher et al., 1997). Additionally, methods for the synthesis of furaneol have been explored for industrial applications (He Chao-hong, 2005).

Orientations Futures

The distinct odor qualities of Furaneol and sotolone suggested an activation of at least two out of our ca. 400 different odorant receptor types . This compound-specific receptor activation may serve as a quality control parameter in the future . Additionally, synthesizing derivatives of furaneol 4-glucoside with enhanced bioactivity and functionality is a potential future direction.

Propriétés

IUPAC Name |

2,5-dimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-4-7(14)11(5(2)18-4)20-12-10(17)9(16)8(15)6(3-13)19-12/h4,6,8-10,12-13,15-17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXLRKTUDKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furaneol 4-glucoside | |

CAS RN |

121063-56-7 | |

| Record name | Furaneol 4-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.